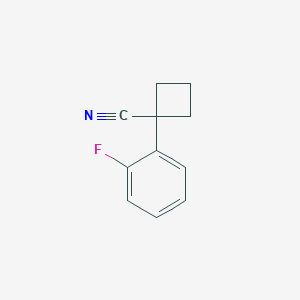

1-(2-Fluorophenyl)cyclobutane-1-carbonitrile

Description

1-(2-Fluorophenyl)cyclobutane-1-carbonitrile is a fluorinated cyclobutane derivative featuring a nitrile group and a 2-fluorophenyl substituent. The 2-fluoro substitution introduces steric and electronic effects that influence reactivity and biological activity compared to analogs.

Properties

IUPAC Name |

1-(2-fluorophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZABHBZCJSJJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627800 | |

| Record name | 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28049-63-0 | |

| Record name | 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluorophenyl)cyclobutane-1-carbonitrile can be synthesized through several methods. One common method involves the reaction of 2-fluorobenzyl cyanide with cyclobutanone in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) .

Industrial Production Methods

In industrial settings, the production of 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluorophenyl)cyclobutane-1-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the development of pharmaceuticals, particularly in the synthesis of antiepileptic and antidepressant drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s fluorine atom can enhance its binding affinity and selectivity towards specific targets, thereby influencing biological pathways .

Comparison with Similar Compounds

Structural and Electronic Variations

The table below highlights critical differences between 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile and its analogs:

*Calculated based on molecular formula.

Physicochemical Properties

- Boiling Points : The trifluoromethyl analog () has a predicted boiling point of 144.9±35.0°C, lower than bulkier derivatives due to reduced molecular weight.

- Solubility : 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile is sparingly soluble in aqueous media, requiring storage at 2–8°C, whereas fluorinated analogs may exhibit improved solubility in organic solvents.

Key Research Findings

- Steric Effects : Ortho-substituted derivatives (e.g., 2-fluoro, 2-chloro) exhibit conformational strain in the cyclobutane ring, as evidenced by NMR coupling constants (J = 8.7–2.5 Hz in ).

- Metabolic Stability : Fluorination at the 2-position may enhance metabolic stability compared to 3- or 4-substituted analogs, a critical factor in drug design.

- Synthetic Utility : Brominated analogs like 1-(2-Bromophenyl)cyclobutane-1-carbonitrile () serve as intermediates for cross-coupling reactions, enabling diversification of the cyclobutane scaffold.

Biological Activity

1-(2-Fluorophenyl)cyclobutane-1-carbonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the fluorinated phenyl group is thought to enhance its lipophilicity and biological interactions, making it a subject of interest for various therapeutic applications.

- Molecular Formula : C10H10FN

- Molecular Weight : 169.19 g/mol

- Structure : The compound features a cyclobutane ring with a carbonitrile group and a 2-fluorophenyl substituent, which influences its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile may exhibit several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various bacterial strains.

- Anticancer Activity : There is ongoing research into its efficacy against cancer cells, with some studies indicating that it may modulate pathways involved in cell proliferation and apoptosis.

The biological mechanisms through which 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, leading to alterations in their activity. This interaction may be influenced by the presence of the fluorine atom, which can enhance binding affinities to biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile:

-

Antimicrobial Screening :

- A study evaluated a series of cyclobutane derivatives for their antimicrobial properties, finding that compounds with fluorinated groups exhibited enhanced activity against Gram-positive bacteria.

- Results Summary :

Compound % Inhibition (MIC) Target 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile 75% (10 µM) S. aureus Control Compound 50% (20 µM) S. aureus -

Anticancer Activity :

- Research on structurally similar compounds indicated significant cytotoxicity against various cancer cell lines. For instance, derivatives containing fluorinated phenyl groups demonstrated improved potency in inhibiting cell growth in breast cancer models.

- Cell Line Response :

Compound IC50 (µM) Cell Line 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile 15 µM MCF-7 Reference Drug 10 µM MCF-7

Comparison with Related Compounds

To better understand the unique properties of 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Fluorophenyl)cyclobutane-1-carbonitrile | Cyclobutane ring, different fluorine position | Potentially different anticancer activity |

| 3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid | Two fluorine atoms, carboxylic acid group | Enhanced enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.